connexin 31
Description
Properties
CAS No. |
136362-16-8 |
|---|---|
Molecular Formula |
C12H14O |
Synonyms |
connexin 31 |
Origin of Product |
United States |
Molecular Architecture and Biogenesis of Connexin 31
Primary Structure and Predicted Topology of Connexin 31
This compound is a protein consisting of 270 amino acids with a molecular weight of approximately 31 kDa. doccheck.com Like all members of the connexin family, Cx31 exhibits a characteristic transmembrane topology. ebi.ac.uknih.gov Hydropathy analysis predicts four alpha-helical transmembrane domains (TM1-TM4) connected by two extracellular loops (E1 and E2) and one cytoplasmic loop (CL). doccheck.comebi.ac.uk Both the amino (N-terminus) and carboxyl (C-terminus) termini of the protein are located in the cytoplasm. doccheck.comebi.ac.ukwikipedia.org
The transmembrane domains and extracellular loops are relatively conserved among different connexin family members, while the cytoplasmic loop and the C-terminal tail show significant diversity in both sequence and length. ebi.ac.uknih.gov This variability in the cytoplasmic regions is thought to contribute to the specific functions and regulatory mechanisms of individual connexins. The extracellular loops contain conserved cysteine residues that are crucial for forming intramolecular disulfide bonds, which are essential for the proper docking of connexons from adjacent cells to form a complete gap junction channel. ebi.ac.uk
Table 1: Key Structural Features of this compound
| Feature | Description | Reference(s) |
| Amino Acid Count | 270 | doccheck.com |
| Molecular Weight | ~31 kDa | doccheck.com |
| Transmembrane Domains | Four (TM1, TM2, TM3, TM4) | ebi.ac.uknih.gov |
| Extracellular Loops | Two (E1, E2) with conserved cysteine residues | ebi.ac.uk |
| Cytoplasmic Loop | One (CL) | doccheck.comebi.ac.uk |
| Termini | Cytoplasmic N- and C-termini | doccheck.comebi.ac.ukwikipedia.org |
Oligomerization and Connexon Assembly of this compound
The fundamental subunit of a gap junction is the connexon, a hexameric structure composed of six connexin proteins. wikipedia.org The process of oligomerization, or the assembly of individual Cx31 proteins into a connexon, is a critical step in the biogenesis of gap junctions. This assembly is a highly specific process that can result in the formation of homomeric connexons, composed of a single type of connexin, or heteromeric connexons, which are made up of different connexin isoforms. nih.govbiologists.com
Studies on various connexins suggest that oligomerization can occur in different cellular compartments. While some connexins, like Cx32, are thought to oligomerize in the endoplasmic reticulum (ER), others, such as Cx43, assemble into connexons in the trans-Golgi network (TGN). ias.ac.innih.govreactome.org The precise location of Cx31 oligomerization is not definitively established but is believed to follow the general pathway for beta-connexins, suggesting assembly may initiate in the ER or ER-Golgi intermediate compartment. nih.gov The co-expression of Cx31 with other connexins, such as Cx31.1, can facilitate the assembly of the latter into functional gap junctions, indicating a potential for the formation of heteromeric channels. nih.govnih.gov
Intracellular Trafficking and Plasma Membrane Insertion of this compound
Following their synthesis on ER-bound ribosomes and subsequent oligomerization into connexons, Cx31 hemichannels are transported to the plasma membrane. wikipedia.orgnih.gov The trafficking of connexins is a regulated process that involves the cellular secretory pathway. nih.gov For Cx31, this transport is dependent on a functional Golgi apparatus, as treatment with Brefeldin A, a drug that disrupts the Golgi complex, inhibits the delivery of Cx31 to the cell surface. nih.govresearchgate.net
The movement of connexon-containing vesicles to the plasma membrane can be mediated by the cytoskeleton. While microtubules are implicated in the transport of some connexins like Cx43, studies on Cx31 suggest a crucial role for actin filaments in its trafficking and assembly. wikipedia.orgnih.govresearchgate.net Once at the plasma membrane, the connexons can exist as functional hemichannels or dock with a corresponding connexon on an adjacent cell to form a complete gap junction channel. biologists.comoup.com The insertion of connexons into the plasma membrane is not restricted to the site of gap junction plaques but can occur over broader areas of the cell surface, with subsequent lateral diffusion and accretion at existing plaques. oup.com
Post-Translational Modifications Regulating this compound Function and Localization
The function, localization, and turnover of connexins are dynamically regulated by a variety of post-translational modifications (PTMs). mdpi.com These modifications can influence everything from connexon assembly and trafficking to channel gating and degradation.
Phosphorylation of this compound and its Functional Implications
Phosphorylation is one of the most well-characterized PTMs of connexins and has been shown to regulate multiple aspects of their life cycle. nih.govmdpi.comnih.gov Many connexins, including Cx31, are known to be phosphoproteins. mdpi.comportlandpress.com The C-terminal region of connexins is the primary site for phosphorylation, although phosphorylation of the cytoplasmic loop has also been reported for some family members. nih.gov
While specific phosphorylation sites on Cx31 and their precise functional consequences are not as extensively mapped as for other connexins like Cx43, it is understood that phosphorylation can modulate gap junctional communication. nih.gov For the connexin family in general, phosphorylation by various kinases, such as protein kinase A (PKA) and protein kinase C (PKC), can either enhance or inhibit gap junction assembly and channel gating. nih.govnih.gov For instance, PKA-mediated phosphorylation is often associated with increased trafficking and assembly of connexons into gap junctions, whereas PKC activation can lead to decreased communication. nih.govnih.govresearchgate.netmdpi.com
Other Post-Translational Modifications (e.g., S-Nitrosylation, SUMOylation, Acetylation, Hydroxylation, Carboxylation) Affecting this compound
Beyond phosphorylation, other PTMs have been shown to regulate connexin function, although specific evidence for these modifications on Cx31 is limited.
S-Nitrosylation : This modification, the addition of a nitric oxide group to cysteine residues, has been shown to regulate the function of other connexins, such as Cx43, but its role in Cx31 function is not yet established. antibodies-online.com
SUMOylation : The covalent attachment of Small Ubiquitin-like Modifier (SUMO) proteins to lysine (B10760008) residues is another regulatory PTM. While demonstrated for Cx43, the SUMOylation status of Cx31 has not been reported.
Acetylation : The addition of an acetyl group to lysine residues can modulate protein stability and function. Acetylation has been shown to affect the turnover and channel-independent functions of Cx32 and Cx43, but its impact on Cx31 remains to be investigated. nih.govmdpi.comresearchgate.net
Hydroxylation and Carboxylation : There is currently a lack of specific research on hydroxylation and carboxylation as post-translational modifications of this compound. Carbamylation, a form of carboxylation, has been shown to modulate the activity of other connexins like Cx26 in response to CO2, but Cx31 was found to be insensitive. nih.gov
Protein-Protein Interactions of this compound Beyond Channel Formation
Connexins are increasingly recognized as having functions independent of their channel-forming role, which are often mediated by interactions with other proteins. wikipedia.orgnih.govoup.com These interactions can influence cell signaling, cytoskeletal organization, and cell growth. portlandpress.commdpi.com
For Cx31, several interacting partners have been identified. Co-expression studies have shown that Cx31 can interact with other connexin isoforms, such as Cx26, Cx30, Cx30.3, Cx32, and Cx45, to form heterotypic gap junction channels. doccheck.comnih.govnih.gov A notable interaction of Cx31 is with the tight junction protein Zonula Occludens-1 (ZO-1), a scaffolding protein that is known to interact with the C-terminus of several connexins. This interaction is thought to play a role in the regulation of gap junction size and stability. mdpi.com Furthermore, connexins, in general, have been shown to associate with cytoskeletal proteins like actin and tubulin, which are involved in their trafficking and localization. wikipedia.orgnih.govmdpi.com The expression of Cx31 has also been linked to the regulation of neurite outgrowth, suggesting interactions with proteins involved in neuronal differentiation.
Functional Modalities of Connexin 31 Channels and Non Channel Roles
Connexin 31 Hemichannel Activity and Regulation
In addition to forming gap junctions, connexons can also exist as unopposed hemichannels in the plasma membrane, which can open to provide a conduit between the cytoplasm and the extracellular environment.
Under normal physiological conditions, wildtype this compound does not exhibit detectable hemichannel activity. plos.org This is consistent with the general understanding that connexin hemichannels have a low open probability under resting conditions to prevent the leakage of essential cytoplasmic contents and the influx of potentially harmful substances. nih.gov The opening of hemichannels is tightly regulated by several factors, including membrane potential and extracellular calcium concentration. nih.govpnas.orgresearchgate.net Physiological levels of extracellular Ca²⁺ are crucial for keeping most connexin hemichannels in a closed state. pnas.org
In contrast to the wildtype protein, certain pathogenic mutations in Cx31 can lead to the formation of constitutively active hemichannels. For example, the Cx31R42P mutant, associated with erythrokeratodermia variabilis, forms hemichannels that are open under basal conditions. plos.org The activation of these mutant hemichannels is linked to cellular stress conditions, specifically endoplasmic reticulum (ER) stress, which leads to the overproduction of reactive oxygen species (ROS). plos.org This suggests that while wildtype Cx31 hemichannels are largely quiescent, their gating can be pathologically altered by mutations that sensitize them to intracellular stress signals. The activity of these pathogenic hemichannels can be suppressed by high concentrations of extracellular calcium. plos.org
One of the key functions of open connexin hemichannels is the regulated release of signaling molecules into the extracellular space, which can then act on the cell itself or on neighboring cells in a paracrine fashion. nih.gov Adenosine triphosphate (ATP) is a prominent signaling molecule released through this pathway. nih.govnih.govpnas.org
While wildtype Cx31 does not appear to form active hemichannels for ATP release under normal conditions, the pathogenic Cx31R42P mutant has been shown to mediate significant ATP release from cells. plos.org This ATP release is a direct consequence of the constitutive hemichannel activity induced by the mutation and can be inhibited by high extracellular calcium, which closes the hemichannels. plos.org The release of ATP into the extracellular environment can have profound effects on cellular processes, including the propagation of intercellular calcium waves and the regulation of cell proliferation and differentiation. plos.orgnih.govmdpi.com The pathological release of ATP through mutant Cx31 hemichannels is thought to contribute to the disease phenotype by altering the signaling environment in the affected tissue. plos.org
Non-Channel Functions of this compound in Cellular Processes
Beyond its canonical role in forming gap junction channels for intercellular communication, this compound (Cx31) participates in a variety of cellular processes through non-channel-mediated functions. These roles, independent of direct cell-to-cell communication, highlight the versatility of this protein in influencing cell behavior and fate.
This compound Influence on Gene Expression
This compound has been shown to exert influence over gene expression, a role that is becoming increasingly recognized as a significant non-channel function of the connexin family of proteins. The expression of Cx31 itself is subject to regulation, as seen in rat choriocarcinoma cells where treatment with retinoic acid leads to an irreversible loss of Cx31 expression nih.gov. This suggests a dynamic interplay between external signals and the cellular machinery governing Cx31 levels, which in turn can impact broader gene expression profiles.
To investigate the molecular changes associated with Cx31 expression, gene array analyses have been performed. These studies have revealed differences in global gene expression between cells expressing wild-type Cx31 and those with a deafness/neuropathy-associated mutant form, (66delD)Cx31 oup.com. Notably, a number of genes involved in the reorganization of the actin cytoskeleton were found to be decreased in cells with the mutant connexin, including a 3-fold decrease in cofilin-1 and a 2.2-fold decrease in nebulette oup.com. This indicates that Cx31 can modulate signaling pathways that ultimately regulate the transcription of genes critical for cell structure and motility. Further research is needed to fully elucidate the specific signaling pathways and transcription factors that are modulated by this compound.
| Gene | Change in Expression with (66delD)Cx31 Mutant | Function |
| Cofilin-1 | 3-fold decrease | Actin filament depolymerization and reorganization |
| Nebulette | 2.2-fold decrease | Actin-binding protein involved in cytoskeleton organization |
Intracellular Roles of this compound Beyond Plasma Membrane Channels
The functions of this compound extend beyond its presence at the plasma membrane, with evidence pointing to significant intracellular roles. Connexins, in general, are now perceived not just as channel-forming units but as signaling complexes that can regulate cellular functions through mechanisms independent of intercellular communication nih.gov. These non-canonical functions can be mediated by the protein itself residing in intracellular compartments.
The observation that the R42P mutant of Cx31, which is retained intracellularly and does not form channels at the cell surface, can still promote neurite outgrowth provides strong evidence for such intracellular functions mdpi.com. This suggests that Cx31 can interact with cytoplasmic or organellar proteins to initiate signaling cascades that influence cellular processes like neuronal differentiation.
Furthermore, in early rat embryonic development, the Cx31 antigen is detected intracellularly at the uncompacted eight-cell stage, even before its transcripts are re-expressed and the protein is localized to the plasma membrane at the blastocyst stage nih.gov. This early intracellular presence hints at potential roles in developmental signaling pathways that are independent of its function in gap junctions. These findings underscore the concept that connexins, including Cx31, are multifunctional proteins with complex roles that are not limited to their well-established function in direct cell-to-cell communication.
Genetic Variants and Molecular Pathomechanisms Associated with Gjb3
Overview of GJB3 Gene Mutations and Their Molecular Consequences
Numerous mutations have been identified in the GJB3 gene, with at least 15 mutations linked to EKVP alone. medlineplus.govmedlineplus.gov These mutations often involve single amino acid changes in the connexin 31 protein. medlineplus.govmedlineplus.gov The molecular consequences of these mutations are diverse and can include defects in protein synthesis, assembly, trafficking, and channel gating. pnas.orgfrontiersin.orgresearchgate.net Some mutations result in a loss of function, where the protein is unable to form functional gap junctions, while others lead to a gain of function, resulting in aberrant channel activity. pnas.orgfrontiersin.org
Data on specific GJB3 mutations and associated conditions are summarized below:
| Mutation (Amino Acid Change) | Associated Disease(s) | Inheritance Pattern | Cited Sources |
| R42P | Erythrokeratodermia Variabilis (EKV) | Dominant | nih.govplos.orgnih.gov |
| C86S | Erythrokeratodermia Variabilis (EKV) | Dominant | nih.govnih.gov |
| G12D | Erythrokeratodermia Variabilis (EKV) | Dominant | nih.govnih.gov |
| 66delD | Peripheral Neuropathy, Sensorineural Hearing Loss | Dominant | oup.comnih.gov |
| L34P | Erythrokeratodermia Variabilis (EKV) | Recessive | oup.comresearchgate.net |
| R180X | Hearing Impairment | Not specified | oup.comnih.gov |
| E183K | Hearing Impairment | Not specified | oup.comnih.gov |
| G12R | Erythrokeratodermia Variabilis (EKV) | Dominant | nih.gov |
| G45E | Erythrokeratodermia Variabilis et Progressiva (EKVP) | Dominant | frontiersin.org |
Mechanisms of Pathogenicity of this compound Mutants
The pathogenic mechanisms of this compound mutants are multifaceted, involving disruptions at various stages of protein handling and channel function.
Impaired Assembly and Trafficking of Mutant this compound
Many pathogenic this compound mutants exhibit impaired assembly into connexons and defective trafficking to the plasma membrane. frontiersin.orgnih.govmdpi.comresearchgate.net Studies have shown that mutant Cx31 proteins can be retained in the endoplasmic reticulum (ER) or accumulate in intracellular punctate structures, failing to reach the cell surface to form functional gap junctions. oup.comoup.comresearchgate.netnih.gov For example, the L34P mutation associated with recessive EKV results in a cytoplasmic distribution of the mutant protein in keratinocytes. oup.comresearchgate.netresearchgate.net Similarly, hearing impairment-associated mutants like Cx31R180X and Cx31E183K are primarily retained in the ER and Golgi-like structures. oup.comnih.gov This mislocalization prevents the formation of gap junction plaques between cells, disrupting intercellular communication. nih.govresearchgate.net
Dysfunctional or Aberrantly Gated this compound Channels and Hemichannels
Even if mutant this compound proteins reach the plasma membrane, they may form channels or hemichannels with aberrant gating properties or altered permeability. frontiersin.orgresearchgate.net Some mutations can lead to the formation of constitutively active hemichannels, allowing uncontrolled passage of molecules across the plasma membrane. nih.govfrontiersin.orgnih.gov For instance, the EKV-associated mutant Cx31R42P forms constitutively active hemichannels that contribute to cell death. nih.govfrontiersin.orgplos.orgnih.gov Conversely, other mutations may result in channels with reduced or absent function, leading to a loss of essential intercellular communication. frontiersin.org
Dominant-Negative Interactions with Wild-Type Connexins
Pathogenic this compound mutants can exert a dominant-negative effect on wild-type connexins. pnas.orgfrontiersin.orgoup.comnih.govscbt.com This occurs when the mutant protein interacts with and disrupts the function or trafficking of normal connexin proteins expressed in the same cell. medlineplus.govfrontiersin.orgfrontiersin.orgnih.gov This interaction can prevent wild-type connexins from forming functional gap junctions, further impairing intercellular communication. medlineplus.govfrontiersin.org The dominant-negative effect can involve the co-assembly of mutant and wild-type proteins into dysfunctional heteromeric channels. frontiersin.org Studies have shown that Cx31 mutants can interact with and hinder the trafficking of other connexins like Cx43. frontiersin.org
Induction of Endoplasmic Reticulum Stress and Reactive Oxygen Species Production by Mutant this compound
The accumulation of misfolded or improperly assembled mutant this compound proteins in the endoplasmic reticulum can trigger ER stress. medlineplus.govmedlineplus.govnih.govoup.commdpi.comscispace.complos.orgnih.govnih.gov ER stress is a cellular response to the accumulation of unfolded or misfolded proteins. nih.gov This stress can activate the unfolded protein response (UPR). mdpi.comnih.gov Expression of EKV-associated Cx31 mutants has been shown to induce ER stress, indicated by the upregulation of ER chaperone proteins like BiP/GRP78. oup.complos.orgnih.govnih.gov ER stress can, in turn, lead to the production of reactive oxygen species (ROS). nih.govmdpi.comscispace.complos.orgnih.gov ROS can further exacerbate cellular dysfunction and contribute to the pathogenesis by influencing the gating of mutant hemichannels. nih.govplos.orgnih.gov
This compound Mutant-Induced Cell Death Pathways (e.g., Necrosis)
Several pathogenic this compound mutants, particularly those associated with skin disorders like EKV, have been shown to induce cell death. oup.comnih.govfrontiersin.orgmdpi.comoup.comnih.govscispace.complos.orgnih.gov This cell death often exhibits necrotic characteristics. nih.govplos.org The induction of ER stress and the subsequent generation of ROS by mutant Cx31 are implicated in these cell death pathways. nih.govmdpi.comscispace.complos.orgnih.govnih.gov Constitutively active hemichannels formed by some mutants, such as Cx31R42P, can also contribute to cell death by mediating excessive release of molecules like ATP. nih.govplos.orgnih.gov Inhibition of hemichannel activity or reduction of ROS can suppress this mutant-induced cell death. nih.govplos.orgnih.gov
Tissue Specific Expression and Developmental Contributions of Connexin 31
Spatiotemporal Expression Patterns of Connexin 31 in Mammalian Tissues
The expression of this compound is not uniform; instead, it is localized to specific cell types and developmental stages, highlighting its specialized functions in different organs.
The epidermis, the outermost layer of the skin, exhibits a complex and dynamic pattern of connexin expression. nih.gov At least ten different connexins are expressed in the various epidermal layers, contributing to the maintenance of skin homeostasis. nih.govresearchgate.net While Connexin 43 (Cx43) is the predominant connexin in the undifferentiated keratinocytes of the basal layer, the expression of other connexins, including Cx31, becomes more prevalent as keratinocytes differentiate and migrate towards the outer layers. nih.govnih.gov
Specifically, Cx31 is expressed in the differentiated keratinocytes of the stratum spinosum and is found at high levels in the stratum granulosum. nih.govresearchgate.netbiologists.com This specific localization suggests a role for Cx31 in the later stages of keratinocyte differentiation and the formation of the skin barrier. medlineplus.govnih.gov The coordinated expression of multiple connexins, including Cx26, Cx30, and Cx31, in these upper epidermal layers is thought to be critical for proper epidermal function. nih.govbiologists.com
| Epidermal Layer | This compound Expression Level | Co-expressed Connexins |
|---|---|---|
| Stratum Basale | Low / Absent | Cx43 (predominant) |
| Stratum Spinosum | Present | Cx26, Cx30, Cx30.3, Cx31.1, Cx40, Cx43, Cx45 |
| Stratum Granulosum | High | Cx26, Cx30.3, Cx31.1, Cx40, Cx43, Cx45 |
This compound is essential for normal auditory function, and its expression in the cochlea is precisely regulated during development. nih.gov In the developing mouse cochlea, Cx31 expression is first detected around embryonic day 12. researchgate.net Postnatally, Cx31-like immunoreactivity is observed in the fibrocytes of the spiral ligament and spiral limbus starting around 12 days after birth, with its levels gradually increasing to reach an adult pattern by 60 days. researchgate.netnih.gov
The expression of Cx31 in the cochlea displays a gradient, with higher levels in the basal turn, which is responsible for processing high-frequency sounds, and gradually decreasing towards the apical turn. nih.gov This expression pattern is consistent with the high-frequency hearing loss observed in individuals with mutations in the GJB3 gene. nih.govnih.gov Cx31 is also expressed in the auditory nerve, suggesting its involvement in both the cochlea and the auditory nerve pathways. oup.comnih.gov
During early mouse development, this compound plays a critical role in the formation and function of the placenta. biologists.com In the preimplantation blastocyst, both Cx31 and Cx43 are present in the inner cell mass and the trophectoderm. biologists.com However, immediately following implantation, their expression becomes completely compartmentalized. Cx31 expression is restricted to the trophectoderm-derived tissues, such as the extraembryonic ectoderm and the ectoplacental cone, which contribute to the placenta. biologists.com
In the developing mouse placenta, Cx31 is co-expressed with this compound.1 (Cx31.1) in the trophoblast lineage. nih.gov The coordinated action of these two connexins is crucial for regulating trophoblast differentiation. nih.govnih.gov Specifically, Cx31 appears to delay terminal differentiation, helping to maintain a pool of proliferative trophoblast cells. nih.govresearchgate.net
Beyond the skin, ear, and placenta, this compound expression has been identified in several other tissues. In the testis, Cx31 is expressed in the seminiferous epithelium, suggesting a role in spermatogenesis. nih.gov During embryonic development, Cx31 is also found in the developing hindbrain. researchgate.net Furthermore, studies have demonstrated the expression of Cx31 in peripheral nerves, such as the sciatic nerve. oup.comnih.gov This expression in the peripheral nervous system, along with the auditory nerve, indicates a broader role for Cx31 in nerve function. oup.comnih.gov
Developmental Regulation of this compound Gene Expression
The expression of the GJB3 gene, which codes for this compound, is subject to tight developmental regulation, ensuring its presence in the right tissues at the right time. This regulation occurs at the transcriptional level, leading to the specific spatiotemporal patterns observed.
For instance, in the developing heart, the expression of various connexin genes, such as those for Cx40 and Cx43, is strictly regulated to ensure proper cardiac development and function. ahajournals.org Similarly, the distinct temporal expression of different connexins is observed in the developing neocortex. nih.gov While the specific transcription factors and regulatory elements controlling GJB3 expression are still under investigation, it is clear that its regulation is a complex process involving tissue-specific and developmental stage-specific cues.
In the placenta, the differentiation of trophoblast stem cells is accompanied by changes in connexin expression, with undifferentiated cells primarily expressing Cx31 and its transcript, Cx31.1, while differentiation induces the expression of other connexins like Cx26 and Cx43. researchgate.net This indicates that the regulatory mechanisms governing Cx31 expression are intricately linked to cellular differentiation programs.
Roles of this compound in Organogenesis and Tissue Homeostasis
The specific expression patterns of this compound directly correlate with its essential roles in the development and maintenance of various organs.
In the epidermis, the presence of Cx31 in the differentiating layers is crucial for maintaining epidermal homeostasis. nih.gov Mutations in the GJB3 gene can lead to skin disorders, highlighting the importance of functional Cx31 channels in keratinocyte growth and maturation. medlineplus.gov
In the auditory system, the proper expression of Cx31 is indispensable for hearing. Its role is likely multifaceted, involving the maintenance of ionic homeostasis within the cochlea and the proper function of the auditory nerve. nih.gov
During placentation, Cx31 is vital for balancing trophoblast proliferation and differentiation, which is essential for the proper formation of the placenta and, consequently, for fetal viability. nih.govresearchgate.net The absence of Cx31 leads to placental dysmorphogenesis and embryonic lethality. researchgate.net
Cellular and Molecular Phenotypes of Connexin 31 Dysregulation
Alterations in Intercellular Signaling and Homeostasis
Connexin 31 is integral to the formation of gap junction channels that facilitate direct communication between adjacent cells. These channels allow for the passage of ions, second messengers, and small metabolites, a process crucial for coordinated cellular activity and the maintenance of tissue homeostasis. medlineplus.govscbt.com Dysregulation of Cx31 can severely impair this intercellular signaling.
Mutations in the GJB3 gene, which encodes Cx31, can result in the formation of non-functional gap junction channels. This loss of function disrupts the exchange of signaling molecules, thereby isolating cells from their neighbors and disturbing the homeostatic balance within a tissue. oup.comnih.gov For instance, the compromised transfer of molecules like calcium and ATP can affect a wide range of cellular processes, from proliferation and differentiation to apoptosis.
Furthermore, some Cx31 mutants can exert a dominant-negative effect, meaning the faulty protein interferes with the function of other, normal connexin proteins. frontiersin.org This is particularly relevant in tissues where multiple connexin types are co-expressed, such as the skin. By interacting with other connexins, like connexin 43, mutant Cx31 can disrupt the function of a broader network of gap junctions, leading to more severe alterations in intercellular communication and tissue homeostasis. frontiersin.orgresearchgate.net
Mechanisms of Cellular Dysfunction Induced by this compound Perturbations
Perturbations in this compound function, primarily due to mutations, can trigger cellular dysfunction through several distinct mechanisms. These mechanisms are often linked to the specific type and location of the mutation within the protein.
A primary mechanism of dysfunction is protein mis-trafficking . Many Cx31 mutants fail to be correctly transported to the cell surface to form gap junctions. Instead, they are retained within the endoplasmic reticulum (ER) or the Golgi apparatus. oup.comresearchgate.net This intracellular accumulation prevents the formation of functional channels and can have further downstream consequences.
The retention of misfolded mutant Cx31 proteins in the ER can lead to ER stress and the activation of the unfolded protein response (UPR) . nih.govmdpi.com The UPR is a cellular stress response aimed at restoring normal ER function. However, if the stress is prolonged or severe, it can trigger apoptosis, or programmed cell death. medlineplus.govnih.govnih.gov This mechanism is believed to be a significant contributor to the cell death observed in keratinocytes expressing certain Cx31 mutants associated with the skin disease erythrokeratoderma variabilis (EKV). nih.govnih.gov
Another mechanism of cellular dysfunction involves the formation of "leaky" hemichannels . Hemichannels are the precursors to gap junctions, and under normal conditions, they remain predominantly closed. However, some Cx31 mutations result in hemichannels that are abnormally open, leading to an uncontrolled exchange of ions and small molecules between the cell's interior and the extracellular environment. medicaljournals.se This can disrupt the cell's electrochemical gradients and ionic homeostasis, ultimately leading to cell death.
The table below summarizes some of the known mutations in this compound and their associated cellular dysfunctions.
| Mutation | Associated Disease(s) | Cellular Dysfunction Mechanism(s) |
| R180X, E183K | Hearing Impairment | Impaired trafficking, ER stress, failure to form functional gap junctions. oup.com |
| R42P, C86S, G12D | Erythrokeratoderma Variabilis (EKV) | ER stress, unfolded protein response (UPR), induction of cell death. nih.gov |
| 66delD | Peripheral Neuropathy and Hearing Loss | Impaired trafficking to the plasma membrane. nih.gov |
| F137L | Erythrokeratoderma Variabilis (EKV) | Transdominant negative effect on other connexins (e.g., Cx43). frontiersin.orgoup.com |
| G45E | Erythrokeratoderma Variabilis (EKV) | Accumulation in the ER, disruption of ER and microtubule networks. frontiersin.org |
Implications for Cellular Proliferation and Differentiation
This compound plays a significant role in regulating cellular proliferation and differentiation in various tissues. Its expression is often tightly controlled during developmental processes, and its dysregulation can lead to abnormal cell fate decisions.
In the epidermis , this compound is predominantly expressed in differentiating keratinocytes. nih.govbiologists.com This suggests a role in the process of epidermal stratification and the maintenance of skin homeostasis. Mutations in Cx31 that cause skin diseases like EKV are thought to disrupt the normal program of keratinocyte differentiation, leading to hyperproliferation and abnormal barrier function. frontiersin.org
Studies using neuronal cell lines have uncovered a role for this compound in neuronal differentiation. The exogenous expression of wild-type Cx31 has been shown to induce neurite outgrowth, a key feature of developing neurons. nih.govoup.comresearchgate.net Conversely, a neuropathy-associated Cx31 mutant failed to promote neurite outgrowth, suggesting that functional Cx31 is important for proper neuronal development. nih.gov
Advanced Methodologies and Experimental Systems in Connexin 31 Research
In Vitro Cellular Models for Connexin 31 Study
A variety of in vitro cellular models have been instrumental in elucidating the expression, function, and regulation of this compound (Cx31). The choice of cell line is often dictated by the specific biological question, such as its role in skin, the nervous system, or embryonic development.
HeLa Cells: These human cervical cancer cells are a common model for studying the basic biology of connexins, including Cx31. They are particularly useful for transfection studies to investigate the effects of mutations on protein trafficking and channel function. For instance, studies on disease-associated Cx31 mutants have utilized HeLa cells to examine their intracellular distribution and assembly.
Neuro2a (N2a) and SH-SY5Y Cells: These neuroblastoma cell lines are employed to investigate the role of Cx31 in the nervous system. The SH-SY5Y cell line, a human neuroblastoma line, has been used to demonstrate that Cx31 expression increases upon neuronal differentiation and plays a role in neurite outgrowth oup.comresearchgate.net. Transfection of wild-type and mutant Cx31 into SH-SY5Y cells has helped to delineate the functional consequences of specific mutations linked to neuropathies oup.comnih.gov.
NTERT Keratinocytes: Immortalized human keratinocyte cell lines, such as N/TERT, provide a valuable and consistent alternative to primary human keratinocytes for constructing 3D human epidermal models nih.govradboudumc.nl. These cells can be used to study the expression and function of Cx31 in the context of skin biology and disease. Their suitability for genetic engineering techniques like CRISPR-Cas9 makes them a powerful tool for investigating the specific roles of connexins in epidermal differentiation and barrier function radboudumc.nl.
Rat Epidermal Keratinocytes (REKs): REKs serve as an organotypic model to study the complex expression and regulation of various connexins, including Cx31, in the epidermis. These cells can differentiate to form a stratified epidermis, mimicking the in vivo environment and allowing for the investigation of how Cx31 expression is regulated during skin differentiation mdpi.com.
Embryonic Stem Cells (ESCs): The role of Cx31 in embryonic development, particularly in placentation, has been studied using trophoblast stem cells. Research on mouse trophoblast stem cells has revealed that Cx31 and the co-expressed Cx31.1 have opposing roles in regulating trophoblast differentiation, a critical process for placental development nih.govnih.govresearchgate.net. Analysis of Cx31-deficient trophoblast stem cell lines has shown that loss of this connexin alters the temporal differentiation process nih.gov. The reprogramming of fibroblasts into induced pluripotent stem cells is also associated with an upregulation of numerous connexins, including Cx31 tandfonline.com.
| Cell Line | Tissue of Origin | Key Application in this compound Research |
| HeLa | Human Cervical Cancer | Transfection studies of Cx31 mutants to analyze protein trafficking and function. |
| Neuro2a (N2a) | Mouse Neuroblastoma | Investigation of the biophysical properties and function of Cx31 in neuronal contexts. |
| SH-SY5Y | Human Neuroblastoma | Studying the role of Cx31 in neuronal differentiation and neurite outgrowth, and the effects of neuropathy-related mutations. oup.comresearchgate.net |
| NTERT Keratinocytes | Immortalized Human Keratinocytes | 3D epidermal modeling to study Cx31 in skin biology and its genetic manipulation using tools like CRISPR-Cas9. nih.govradboudumc.nl |
| Rat Epidermal Keratinocytes (REKs) | Rat Epidermis | Organotypic culture to examine the spatial and temporal regulation of Cx31 during epidermal differentiation. mdpi.com |
| Embryonic Stem Cells (Trophoblast Stem Cells) | Mouse Embryo | Investigating the role of Cx31 in trophoblast differentiation and placental development. nih.govnih.govresearchgate.net |
Molecular Biology Techniques for this compound Manipulation and Analysis
A suite of molecular biology techniques is essential for the manipulation and detailed analysis of this compound at the gene and protein levels.
Gene Expression Analysis
Analyzing the expression of the GJB3 gene, which encodes Cx31, is fundamental to understanding its regulation in different tissues and disease states.
Reverse Transcription-Polymerase Chain Reaction (RT-PCR): This technique is widely used for the sensitive detection and semi-quantitative analysis of Cx31 mRNA from small amounts of tissue or cultured cells.
Northern Blot: While largely superseded by more sensitive techniques, Northern blotting has been used to detect and determine the size of Cx31 transcripts. For example, Northern blot analysis has identified two Cx31 transcripts of approximately 2.2 and 1.8-1.9 kb in human keratinocyte cell lines nih.gov.
Microarray: Microarray analysis allows for the simultaneous measurement of the expression levels of thousands of genes. This technique has been used to identify global changes in gene expression in neuronal cells following the expression of wild-type or mutant Cx31, providing insights into the downstream pathways affected by Cx31 function nih.govresearchgate.netjmu.edu.
RNA Sequencing (RNA-Seq): As a powerful and comprehensive method for transcriptome profiling, RNA-seq provides a highly accurate and quantitative measure of gene expression. It can be employed to uncover novel transcripts, alternative splicing events, and gene expression changes related to Cx31 in various biological contexts.
Protein Analysis
The analysis of Cx31 protein expression, localization, and interactions is crucial for understanding its cellular function.
Western Blot: This technique is routinely used to detect and quantify the amount of Cx31 protein in cell lysates or tissue homogenates. It is also essential for confirming the knockdown or overexpression of the protein in experimental models.
Immunofluorescence: Immunofluorescence microscopy is used to visualize the subcellular localization of Cx31. This method has been vital in demonstrating the localization of Cx31 to gap junction plaques at the cell membrane and in identifying trafficking defects caused by specific mutations nih.gov.
Immunoprecipitation: This technique is used to isolate Cx31 and its interacting proteins from a cell lysate. For instance, co-immunoprecipitation experiments have been used to demonstrate interactions between different connexin isoforms, such as the interaction between Cx31.1 and Cx43 nih.gov.
Genetic Engineering Approaches
The manipulation of Cx31 expression is a powerful approach to investigate its function.
siRNA and shRNA: Small interfering RNAs (siRNAs) and short hairpin RNAs (shRNAs) are used to achieve transient or stable knockdown of Cx31 expression, respectively scbt.comscbt.comhorizondiscovery.comnih.govsigmaaldrich.com. This allows researchers to study the consequences of reduced Cx31 levels in both in vitro and in vivo models. Commercially available siRNA and shRNA reagents targeting human and mouse Cx31 are available for these purposes scbt.com.
CRISPR/Cas9: The CRISPR/Cas9 system provides a precise and efficient tool for genome editing, allowing for the knockout of the GJB3 gene or the introduction of specific mutations mdpi.comscbt.comresearchgate.net. This technology has been used to ablate the expression of other connexins in keratinocytes to study their specific roles and can be similarly applied to Cx31 mdpi.com. Commercially available CRISPR/Cas9 knockout plasmids for human and mouse this compound are available to facilitate such studies scbt.com.
| Technique | Application for this compound Research | Key Findings/Capabilities |
| RT-PCR | Detection and semi-quantification of Cx31 mRNA. | Confirms gene expression in various tissues and cell lines. |
| Northern Blot | Detection and size determination of Cx31 mRNA transcripts. | Identified two distinct Cx31 transcripts in keratinocytes. nih.gov |
| Microarray | Global gene expression profiling in response to Cx31 expression. | Identifies downstream pathways affected by wild-type and mutant Cx31. nih.govresearchgate.net |
| RNA Sequencing | Comprehensive and quantitative transcriptome analysis. | Allows for detailed analysis of gene expression, including alternative splicing. |
| Western Blot | Detection and quantification of Cx31 protein. | Confirms protein expression levels and successful genetic manipulation. |
| Immunofluorescence | Visualization of Cx31 subcellular localization. | Shows localization to gap junctions and identifies trafficking defects. nih.gov |
| Immunoprecipitation | Isolation of Cx31 and its interacting partners. | Reveals protein-protein interactions, such as with other connexins. nih.gov |
| siRNA/shRNA | Knockdown of Cx31 gene expression. | Enables the study of loss-of-function phenotypes. scbt.comscbt.com |
| CRISPR/Cas9 | Gene knockout or introduction of specific mutations in the GJB3 gene. | Allows for precise genetic modification to study the function of Cx31. scbt.com |
Biophysical and Functional Assays for this compound Channels
Understanding the biophysical properties of channels formed by Cx31 is essential to comprehending their physiological roles.
Dye Transfer Assays (e.g., FRAP, Neurobiotin Transfer)
Dye transfer assays are fundamental tools for assessing gap junctional intercellular communication (GJIC). These methods allow researchers to visualize and quantify the passage of fluorescent molecules between adjacent cells, providing a direct measure of channel function.
Fluorescence Recovery After Photobleaching (FRAP): This technique is used to assess the mobility of fluorescently tagged molecules, including connexins, within the plasma membrane and to measure the transfer of small dyes between cells. In a FRAP experiment, a specific region of interest in a fluorescently labeled cell is photobleached using a high-intensity laser, and the subsequent recovery of fluorescence in that area is monitored over time. The rate of recovery provides information about the lateral mobility of the tagged protein and the functionality of the gap junction channels. For instance, FRAP can be used to determine if Cx31 is able to form functional channels that allow the passage of a dye like calcein from a neighboring cell into the bleached cell. pnas.orgresearchgate.net
Neurobiotin Transfer: Neurobiotin is a biotinylated tracer that can pass through gap junction channels and is subsequently visualized using an avidin-biotin detection system. vectorlabs.com This assay is particularly useful for studying the permeability of connexin channels to small molecules. In studies involving Cx31, neurobiotin transfer has been employed to assess the impact of mutations on channel function. For example, mouse embryonic stem (ES) cells expressing a heterozygous F137L mutation in the Cx31 gene, a mutation associated with Erythrokeratodermia variabilis (EKV) in humans, exhibited a roughly 30% reduction in the transfer of neurobiotin compared to wild-type cells. oup.com This finding suggests that the mutant Cx31 protein has a dominant-negative effect on the function of wild-type Cx31 and other co-expressed connexins like Cx43. oup.com Studies in HeLa cells transfected with various connexins have also shown that neurobiotin is only weakly transferred through Cx31 channels compared to channels formed by other connexins. semanticscholar.orgnih.gov
| Assay Type | Tracer Molecule | Key Finding for this compound | Reference |
| Neurobiotin Transfer | Neurobiotin | Mouse ES cells with the F137L mutation showed a ~30% decrease in dye transfer. | oup.com |
| Neurobiotin Transfer | Neurobiotin | Weak transfer observed in HeLa cells expressing Cx31 compared to other connexins. | semanticscholar.orgnih.gov |
ATP Release Assays and Other Molecule Permeability Studies
Connexins not only form gap junctions but also hemichannels, which provide a conduit for communication between the intracellular and extracellular environments. These hemichannels can release signaling molecules like adenosine triphosphate (ATP), which plays a crucial role in paracrine signaling.
ATP Release Assays: The release of ATP through connexin hemichannels can be quantified using luciferin-luciferase bioluminescence assays. nih.govresearchgate.netarvojournals.org In this assay, the ATP released into the extracellular medium reacts with luciferin in the presence of luciferase to produce light, which can be measured with a luminometer. While much of the research on connexin-mediated ATP release has focused on other isoforms like Cx43, the methodologies are applicable to studying Cx31 hemichannel function. nih.govresearchgate.netnih.gov These studies are critical for understanding the role of Cx31 in physiological processes that are regulated by extracellular ATP, such as inflammation and mechanosensation.
Other Molecule Permeability Studies: Beyond ATP, the permeability of Cx31 channels to various other small molecules has been investigated using dye transfer assays with a panel of fluorescent tracers of different sizes and charges. semanticscholar.orgnih.govnih.govscielo.br These studies have revealed that connexin channels exhibit selective permeability. For instance, in HeLa cells expressing different connexins, Cx31 channels were found to be permeable to Lucifer yellow but showed very poor permeability to propidium iodide and reduced transfer of 4',6-diamidino-2-phenylindole (DAPI). semanticscholar.orgnih.gov This selective permeability suggests that different connexin channels may have distinct roles in regulating the exchange of specific second messengers and metabolites between cells. semanticscholar.orgnih.gov
| Molecule | Permeability through Cx31 Channels | Experimental System | Reference |
| Lucifer yellow | Permeable | HeLa cells | semanticscholar.orgnih.gov |
| Propidium iodide | Very poor | HeLa cells | semanticscholar.orgnih.gov |
| 4',6-diamidino-2-phenylindole (DAPI) | Reduced | HeLa cells | semanticscholar.orgnih.gov |
| Neurobiotin | Weak | HeLa cells | semanticscholar.orgnih.gov |
Structural Biology Approaches for this compound (e.g., Cryo-Electron Microscopy, Homology Modeling)
Understanding the three-dimensional structure of connexin channels is essential for elucidating the mechanisms of their function, gating, and permeability.
Cryo-Electron Microscopy (Cryo-EM): This powerful technique has enabled the determination of high-resolution structures of membrane proteins in their near-native state. In 2020, the cryo-EM structures of the human this compound.3 (Cx31.3) hemichannel were determined at resolutions of 2.3 to 2.6 Å. nih.govebi.ac.ukresearchgate.netskku.edu These structures, solved in the presence and absence of calcium ions and with a hearing-loss-associated mutation (R15G), revealed several key features. nih.govebi.ac.uk The Cx31.3 hemichannel has a pore with a diameter of approximately 8 Å and is selectively permeable to chloride ions. nih.govskku.edu The structures also showed significant conformational changes in highly conserved regions compared to other known connexin structures, including the opening of calcium ion-binding tunnels and the exposure of lipid-binding sites. ebi.ac.uk
Homology Modeling: In the absence of an experimentally determined structure, homology modeling can be used to generate a theoretical 3D model of a protein based on its amino acid sequence and the known structure of a homologous protein. youtube.comyoutube.com This approach has been applied to study this compound.1 (Cx31.1). nih.gov Homology models of Cx31.1, based on the cryo-EM structures of Cx32 and Cx26, predicted that homotypic Cx31.1 channels would have fewer stabilizing hydrogen bonds and salt bridges at both intra- and inter-connexon interfaces compared to the template structures. nih.gov This structural instability may explain why Cx31.1 fails to form functional gap junction channels on its own. nih.gov
| Technique | Protein | Key Structural Insights | Reference |
| Cryo-Electron Microscopy | Human this compound.3 | ~8 Å pore diameter, selective for chloride ions, revealed calcium and lipid binding sites. | nih.govebi.ac.ukskku.edu |
| Homology Modeling | Human this compound.1 | Predicted fewer stabilizing non-covalent interactions, suggesting structural instability. | nih.gov |
In Vivo Animal Models for this compound Research (e.g., Mouse Knockout and Transgenic Mutant Models)
Genetically engineered mouse models are indispensable for studying the physiological functions of connexins and the pathogenesis of connexin-related diseases.
Knockout Mouse Models: Mice with a targeted deletion of the Cx31 gene (Gjb3) have been generated to investigate its role in development and adult physiology. researchgate.net Homozygous Cx31-deficient mice exhibited significant embryonic lethality between embryonic days 10.5 and 13.5 due to placental defects. researchgate.net However, the surviving adult knockout mice did not show any obvious skin or hearing abnormalities, suggesting that other connexins might compensate for the loss of Cx31 in these tissues in the adult mouse. researchgate.net In another model, the coding region of the Cx43 gene was replaced by that of Cx31 (Cx43KI31). These mice died shortly after birth with cardiac malformations, demonstrating that Cx31 cannot functionally replace Cx43 during heart development. biologists.comfrontiersin.org
Transgenic Mutant Models: To model human diseases, mice have been generated that express specific mutations in the Cx31 gene. A conditional knock-in mouse model was created to carry the human F137L mutation, which is associated with EKV. oup.com This model allows for the tissue-specific expression of the mutant protein to study its effects in a controlled manner. oup.com Another transgenic mouse model was generated to mimic the human skin disease EKV by introducing the F137L mutation into the mouse Cx31 gene. oup.comresearchgate.net These models are crucial for investigating the molecular mechanisms by which Cx31 mutations lead to disease phenotypes and for testing potential therapeutic strategies. mdpi.com
| Mouse Model | Genotype | Key Phenotype | Research Application |
| Knockout | Gjb3-/- | Embryonic lethality due to placental defects; surviving adults are largely normal. | Studying the role of Cx31 in placentation. |
| Knock-in | Cx43KI31/KI31 | Perinatal lethality due to cardiac outflow tract obstruction. | Demonstrating the non-interchangeable functions of Cx31 and Cx43. |
| Transgenic Mutant | Cx31+/F137L | Reduced intercellular communication in ES cells. | Modeling Erythrokeratodermia variabilis (EKV) and studying dominant-negative effects. |
Future Directions and Unexplored Avenues in Connexin 31 Research
Deeper Elucidation of Connexin 31 Regulatory Networks
A comprehensive understanding of the intricate regulatory networks governing Cx31 expression, assembly, trafficking, and degradation is crucial. While transcriptional control is recognized as a significant regulatory point for connexin genes, the specific transcription factors and epigenetic mechanisms that precisely modulate GJB3 expression in a tissue-specific and developmental manner require deeper investigation. researchgate.net Post-translational modifications, such as phosphorylation and SUMOylation, are known to regulate connexin function and trafficking, but the full spectrum of modifications affecting Cx31 and their specific impacts remain to be mapped. frontiersin.org Furthermore, the dynamic interactions between Cx31 and other proteins, including other connexin isoforms within heteromeric channels and heterotypic gap junctions, as well as non-connexin proteins involved in scaffolding, signaling, and transport, represent a complex area with significant unexplored facets. researchgate.netoup.combiologists.com Elucidating these interactions will provide insights into how Cx31 function is fine-tuned in different cellular contexts and how disruptions in these networks contribute to disease.
Investigation of Non-Canonical this compound Functions
Beyond its well-established role in forming gap junction channels for direct cell-to-cell communication, emerging evidence suggests that Cx31, like other connexins, possesses non-canonical, gap junction-independent functions. encyclopedia.pubmdpi.commdpi.comnih.govresearchgate.net These functions include the activity of unopposed hemichannels at the plasma membrane, which can mediate the exchange of small molecules between the intracellular and extracellular environments, potentially influencing paracrine signaling and cellular homeostasis. frontiersin.orgencyclopedia.pubmdpi.comnih.govplos.orgnih.gov The precise triggers and consequences of Cx31 hemichannel opening, particularly in physiological versus pathological conditions, need further exploration. Additionally, research indicates that connexins can reside in non-canonical cellular locations such as mitochondria and the nucleus, influencing processes like mitochondrial respiration, ROS production, and gene regulation. encyclopedia.pubmdpi.commdpi.comnih.gov The specific roles and mechanisms of Cx31 in these intracellular compartments are largely unexplored and represent a fertile ground for future research. Understanding how truncated forms of connexins, potentially derived from Cx31, contribute to non-canonical functions also adds another layer of complexity requiring investigation. encyclopedia.pubmdpi.comnih.gov
Advanced Structural-Functional Correlates of this compound in Pathogenesis
Mutations in GJB3 are linked to several diseases, and understanding the precise structural and functional consequences of these mutations at a molecular level is paramount for deciphering pathogenesis. plos.orgfrontiersin.orgresearchgate.netportlandpress.comresearchgate.netnih.govoup.comresearchgate.net While some studies have indicated that disease-associated Cx31 mutations can lead to impaired gap junction formation, misfolding, defective trafficking, and induction of ER stress, advanced structural techniques are needed to provide high-resolution insights into how these mutations alter Cx31 protein conformation, assembly into hemichannels and gap junctions, and channel gating properties. oup.complos.orgfrontiersin.orgnih.govoup.commdpi.com Cryo-electron microscopy (cryo-EM) and other biophysical methods can reveal the structural basis for altered channel function, including permeability and voltage gating, in the context of specific disease-causing mutations. mdpi.comnih.govmdpi.com Correlating these detailed structural insights with functional studies in relevant cell and tissue models will provide a more complete picture of how aberrant Cx31 structure leads to cellular dysfunction and ultimately, disease phenotypes.
Development of Novel Experimental Tools for this compound Biology
Progress in understanding Cx31 is partly dependent on the availability of sophisticated experimental tools. The development of novel tools is essential to overcome current limitations in studying Cx31 biology in vitro and in vivo. This includes generating improved animal models that more accurately mimic human GJB3-associated diseases, allowing for the study of disease progression and the testing of potential therapies. mdpi.com The creation of highly specific inhibitors or modulators that can selectively target Cx31 channels or hemichannels, without affecting other connexin isoforms, would be invaluable for dissecting the specific roles of Cx31 in various physiological and pathological processes. researchgate.net Furthermore, the application and development of advanced imaging techniques, such as super-resolution microscopy and live-cell imaging, are needed to visualize Cx31 localization, dynamics, and interactions with other cellular components in real-time within living cells and tissues. Such tools will facilitate a deeper mechanistic understanding of Cx31 function and dysfunction.
Q & A
Q. What genetic mutations in GJB3 are associated with erythrokeratodermia variabilis et progressiva (EKVP) and non-syndromic hearing loss?
Q. How does Cx31 expression vary spatially and temporally in the mouse cochlea?
- Methodological Answer: In postnatal mice, Cx31 immunoreactivity appears in spiral ligament fibrocytes at 12 days after birth (DAB), intensifies with age, and adopts an adult-like pattern by 60 DAB. Expression gradients decrease from the basal to apical cochlear turns, correlating with progressive high-frequency hearing loss in humans with Cx31 mutations. RT-PCR confirms mRNA presence across developmental stages .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported heterotypic compatibility of Cx31 with other connexins?
- Methodological Answer: Discrepancies arise from species-specific differences (e.g., human vs. mouse Cx31) and experimental systems. To test heterotypic channel formation:
Co-transfect HEK-293 cells with fluorescently tagged Cx31 and another connexin (e.g., Cx26-GFP + Cx31-mCherry).
Use dual-color fluorescence microscopy to assess colocalization in junctional plaques .
Perform dual whole-cell voltage-clamp experiments to measure junctional conductance and voltage gating properties .
Human Cx31 forms functional heterotypic channels with Cx26, Cx30, Cx32, and Cx45, unlike mouse Cx31, highlighting species-specific interactions .
Q. What strategies mitigate off-target effects when using siRNA to knockdown Cx31 in vitro?
- Methodological Answer:
- Use pooled siRNA duplexes (e.g., sc-142493A/B/C) at 10 nM concentration to reduce individual siRNA off-target risks.
- Include scramble siRNA controls and validate knockdown efficiency via Western blotting (anti-Cx31 antibody) and qPCR.
- Assess compensatory upregulation of related connexins (e.g., Cx26, Cx30.3) using multiplex RT-PCR .
Q. How to model the pathogenic effects of Cx31 mutations in epidermal differentiation?
- Methodological Answer:
Generate 3D human epidermal equivalents using primary keratinocytes transfected with mutant GJB3 (e.g., p.Gly12Arg).
Analyze differentiation markers (e.g., involucrin, loricrin) via IHC and barrier function via transepidermal water loss (TEWL) assays.
Data Contradiction Analysis
Q. Why do some studies report Cx31 mutations causing hearing loss, while others emphasize skin pathology?
- Key Findings:
- Tissue-specific expression: Cx31 is abundant in both epidermis and cochlear fibrocytes, but mutation penetrance varies due to genetic modifiers (e.g., Cx26 interaction in the cochlea) .
- Resolution Approach: Perform genotype-phenotype correlation studies using patient cohorts with audiological and dermatological assessments .
Experimental Design Considerations
Q. What controls are essential when studying Cx31/Cx26 heteromeric connexons?
- Recommendations:
- Include wild-type and single-transfected (Cx26 or Cx31 only) cell lines as negative controls.
- Use Förster resonance energy transfer (FRET) to confirm physical interaction between Cx31 and Cx26.
- Validate functional coupling via dye transfer assays (e.g., Lucifer yellow for Cx31; neurobiotin for Cx26) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
